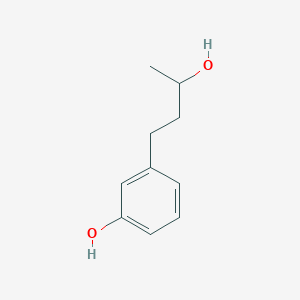

3-(3-Hydroxybutyl)phenol

Beschreibung

Contextualization of Phenolic Compounds in Organic and Medicinal Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and a recurring motif in medicinal chemistry. wikipedia.orgijcrt.orgacs.org This structural feature imparts unique chemical properties, including acidity and reactivity towards electrophilic substitution, that make them versatile building blocks in synthesis. wikipedia.org In the realm of medicinal chemistry, the phenol (B47542) moiety is present in a significant number of FDA-approved drugs and natural products, highlighting its importance in molecular interactions with biological targets. acs.org Phenolic compounds exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, which are subjects of ongoing research. researchgate.netnih.govscbt.comnih.gov Their prevalence in nature, from plants to microorganisms, further underscores their significance. wikipedia.orgijcrt.org

Importance of Hydroxylated Alkylphenol Derivatives

Hydroxylated alkylphenol derivatives, a subclass of phenolic compounds, are characterized by the presence of one or more alkyl groups on the phenol ring, with at least one of these alkyl chains containing a hydroxyl group. google.compcc.eu These structural modifications can significantly influence the parent phenol's physical and chemical properties, such as solubility and reactivity. researchgate.net The position and length of the hydroxylated alkyl chain can modulate biological activity, making these derivatives a subject of interest in various fields, including the development of new therapeutic agents and industrial applications. researchgate.netgoogle.com Research into these derivatives often focuses on understanding how these structural variations impact their interactions at a molecular level. wur.nl

Overview of 3-(3-Hydroxybutyl)phenol: Structural Features and Isomeric Considerations

This compound is an organic compound with the chemical formula C10H14O2. bldpharm.comglpbio.com Its structure consists of a phenol ring substituted with a 3-hydroxybutyl group at the meta-position. The presence of a chiral center at the third carbon of the butyl chain means that this compound can exist as two enantiomers: (R)-3-(3-hydroxybutyl)phenol and (S)-3-(3-hydroxybutyl)phenol. This stereoisomerism is a critical consideration in its synthesis and biological evaluation, as different enantiomers can exhibit distinct biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 854464-95-2 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Oil |

Note: Data sourced from commercially available information for research purposes. bldpharm.comglpbio.comabmole.com

Nomenclature and Stereochemical Aspects (e.g., Rhododendrol (B1680608) as 4-[(3R)-3-hydroxybutyl]phenol)

The nomenclature of hydroxybutylphenols specifies the substitution pattern on the aromatic ring and the stereochemistry of the chiral center in the butyl chain. For instance, the well-studied isomer, rhododendrol, is systematically named 4-[(3R)-3-hydroxybutyl]phenol. wikipedia.orgmedkoo.comwikidata.org This name indicates a para-substituted phenol with an (R)-configured hydroxyl group on the butyl chain. Similarly, the enantiomer would be (S)-4-(3-hydroxybutyl)phenol. sigmaaldrich.com The specific naming conventions are crucial for distinguishing between different isomers and understanding their unique properties. Other related compounds include 2-(3-hydroxybutyl)phenol (B13623952) and their respective enantiomers. cymitquimica.com

Research Significance and Interdisciplinary Relevance of this compound

The research significance of this compound and its isomers stems from their biological activities and potential applications. For example, its isomer, rhododendrol (4-(3-hydroxybutyl)phenol), has been investigated for its ability to inhibit melanin (B1238610) synthesis. smolecule.comchemsrc.com This has led to its exploration in cosmetics. wikipedia.orgsmolecule.com However, this has also raised questions about its mechanism of action and interaction with cellular pathways. mdpi.com The study of these compounds is inherently interdisciplinary, involving organic synthesis, biochemistry, and molecular biology to fully elucidate their effects. scbt.com Research has also explored the potential for these compounds to be isolated from natural sources. semanticscholar.org

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its isomers is driven by several key objectives. A primary goal is to develop efficient and stereoselective synthetic routes to access pure enantiomers of the compound. smolecule.com This is essential for accurately assessing the biological activity of each isomer. Another major objective is to understand the molecular mechanisms underlying the observed biological effects. This includes identifying cellular targets and pathways affected by the compound. mdpi.com Furthermore, research aims to explore the structure-activity relationships within this class of compounds to guide the design of new derivatives with potentially enhanced or more specific activities.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14O2 |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

3-(3-hydroxybutyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7-8,11-12H,5-6H2,1H3 |

InChI-Schlüssel |

GVTWLNWKKPOBCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=CC(=CC=C1)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Bioprospecting

The investigation into the natural sources of 3-(3-Hydroxybutyl)phenol has revealed its presence across a diverse range of terrestrial plants. This distribution suggests a potential role for the compound within these species, although its specific biological functions in the plants are not yet fully understood.

Identification and Isolation from Plant Sources

The compound, sometimes referred to as rhododendrol (B1680608), has been isolated from several plant families. wikipedia.orgresearchgate.net Its occurrence is not limited to a single genus or geographical location, indicating a broader distribution in the plant kingdom.

Distribution in Terrestrial Flora

Research has confirmed the presence of this compound or its isomers in a number of plant species, including:

Rhododendron species: The compound, specifically the enantiomer (+)-Rhododendrol (4-[(3R)-3-hydroxybutyl]phenol), has been isolated from plants belonging to the Rhododendron genus. researchgate.netresearchgate.net

Evolvulus alsinoides : Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the whole plant ethanolic extract of Evolvulus alsinoides has identified 4-(3-Hydroxybutyl)phenol as one of its constituents. nih.govijbpas.combdpsjournal.org

Betula platyphylla : This species of birch has been reported to contain 4-(3-Hydroxybutyl)phenol. wikipedia.orgwikidata.orgnih.govplantaedb.com It has also been isolated from Betula alba (Chinese red birch). wikipedia.org

Taxus wallichiana : This Himalayan yew has been found to contain 4-(3-Hydroxybutyl)phenol. nih.gov While phytochemical screenings of Taxus wallichiana have identified the presence of various phenolic compounds, specific isolation of this compound is also noted. ijasbt.orgnih.govresearchgate.netnepjb.comresearchgate.net

Brucea antidysenterica : Berries of this plant have yielded this compound, which was identified through spectroscopic data. semanticscholar.orgresearchgate.net

Cassia alata : While comprehensive phytochemical analyses of Cassia alata have revealed a rich profile of flavonoids, alkaloids, and other compounds, the direct isolation of this compound has also been reported as a phytotoxic agent from this plant. nih.govnctu.edu.vnpensoft.netnih.govdovepress.com

Telfairia occidentalis : GC-MS analysis of the seed extract of this plant, commonly known as fluted pumpkin, revealed the presence of 3-(3-hydroxybutyl)-2,4,4-trimethyl-2-cyclohexene-1-one, a related compound. researchgate.netresearchgate.netfoodsciencejournal.com Other studies have focused on the general phenolic content of the leaves. who.int

Table 1: Documented Occurrence of this compound and Related Compounds in Terrestrial Flora

| Plant Species | Compound Identified | Plant Part | Reference(s) |

| Rhododendron sp. | (+)-Rhododendrol (4-[(3R)-3-hydroxybutyl]phenol) | Leaves | wikipedia.orgresearchgate.netresearchgate.net |

| Evolvulus alsinoides | 4-(3-Hydroxybutyl)phenol | Whole Plant | nih.govijbpas.combdpsjournal.org |

| Betula platyphylla | 4-(3-Hydroxybutyl)phenol | Bark | wikipedia.orgwikidata.orgnih.govplantaedb.com |

| Taxus wallichiana | 4-(3-Hydroxybutyl)phenol | Not Specified | nih.gov |

| Brucea antidysenterica | This compound | Berries | semanticscholar.orgresearchgate.net |

| Cassia alata | 4-(3-Hydroxybutyl)phenol | Not Specified | |

| Telfairia occidentalis | 3-(3-hydroxybutyl)-2,4,4-trimethyl-2-cyclohexene-1-one | Seed | researchgate.netresearchgate.net |

| Acer truncatum | (1R,2R)-4-[(3R)-3-hydroxybutyl]-3,3,5-trimethylcyclohex-4-ene-1,2-diol | Leaves | nih.gov |

Extraction and Purification Methodologies from Complex Natural Matrices

The isolation of this compound from plant material involves a multi-step process designed to separate the compound from a complex mixture of other phytochemicals. The general workflow begins with solvent extraction, followed by chromatographic purification.

For instance, in the case of Brucea antidysenterica, the air-dried and powdered berries were subjected to extraction with methanol. semanticscholar.org The resulting crude extract was then subjected to column chromatography on silica (B1680970) gel. Gradient elution using a mixture of n-hexane and ethyl acetate (B1210297) allowed for the separation of different fractions. Compound D1, identified as this compound, was obtained from the fraction eluted with a 1:9 ratio of n-hexane to ethyl acetate. semanticscholar.org

Similarly, the extraction from Evolvulus alsinoides involved powdering the dried whole plant material and performing extraction with ethanol. nih.gov The subsequent analysis of this ethanolic extract by GC-MS led to the identification of 4-(3-Hydroxybutyl)phenol. nih.gov

These examples highlight a common strategy in natural product chemistry: the use of solvents with varying polarities to first extract a broad range of compounds, followed by more refined separation techniques to isolate the specific molecule of interest.

Phytochemical Analysis Techniques for Identification within Extracts

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of this compound within plant extracts.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the structure of the isolated compound. For example, in the analysis of the compound from Brucea antidysenterica, specific signals in the ¹H NMR spectrum were assigned to the protons of the sugar moiety, confirming the glycosidic nature of another isolated compound. semanticscholar.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic groups. semanticscholar.org

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov In the analysis of Evolvulus alsinoides extract, GC-MS was used to separate the components before they were individually analyzed by mass spectrometry, allowing for the identification of 4-(3-Hydroxybutyl)phenol. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used separation technique, particularly for non-volatile compounds. It can be used for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to monitor the progress of extraction and purification, and to get an initial idea of the complexity of the extract.

The combination of these analytical methods provides a robust framework for the identification and structural elucidation of this compound from various plant sources. nih.govsemanticscholar.orgarcjournals.org

Synthetic Strategies and Chemical Transformations

De Novo Total Synthesis Approaches

De novo synthesis involves the construction of the target molecule from basic, readily available starting materials. These multi-step sequences allow for precise control over the molecular architecture.

Multi-Step Conversions from Aromatic and Aliphatic Precursors

A plausible de novo synthesis of 3-(3-Hydroxybutyl)phenol can be envisioned starting from simple aromatic aldehydes such as 3-hydroxybenzaldehyde. This approach builds the four-carbon side chain onto the phenolic ring through a series of carbon-carbon bond-forming and functional group transformation reactions.

One potential pathway involves a Wittig reaction, a powerful method for creating carbon-carbon double bonds. The synthesis could proceed as follows:

Wittig Reagent Preparation: An appropriate phosphonium (B103445) ylide is prepared, for example, from a 3-carbon halo-ketone.

Wittig Reaction: The ylide is reacted with 3-hydroxybenzaldehyde. This reaction would form an unsaturated ketone, 3-(3-oxobut-1-en-1-yl)phenol.

Hydrogenation: The resulting α,β-unsaturated ketone is then subjected to catalytic hydrogenation. This step would simultaneously reduce the carbon-carbon double bond and the ketone carbonyl group to a hydroxyl group, yielding the final product, this compound.

Alternatively, precursors like p-coumaric acid, a natural phenylpropanoid, could theoretically be adapted. oregonstate.edu However, this would require significant modification, including decarboxylation, chain extension, and functional group manipulation, making it a less direct route compared to synthesis from 3-hydroxybenzaldehyde.

Table 1: Proposed De Novo Synthesis from 3-Hydroxybenzaldehyde

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Wittig Reaction | 3-Hydroxybenzaldehyde, (2-oxopropyl)triphenylphosphonium halide | Strong base (e.g., n-BuLi) | 3-(3-oxobut-1-en-1-yl)phenol |

| 2 | Catalytic Hydrogenation | 3-(3-oxobut-1-en-1-yl)phenol | H₂, Pd/C or other suitable catalyst | This compound |

Regioselective Functionalization of Phenol (B47542) Ring Systems

Achieving the specific meta-substitution pattern of this compound through direct functionalization of phenol is a significant challenge. The hydroxyl group of phenol is a strong ortho-, para-directing group for electrophilic aromatic substitution reactions. oregonstate.eduresearchgate.net This makes the direct introduction of a butyl or hydroxybutyl group at the meta-position highly unfavorable.

Strategies to overcome this challenge often involve:

Blocking Groups: Introducing blocking groups at the ortho- and para-positions to force substitution at the meta-position, followed by removal of the blocking groups.

Rearrangement Reactions: Utilizing reactions like the Fries rearrangement under specific conditions, although this typically favors ortho- and para-products.

Multi-step Synthesis: Employing a starting material that already possesses the desired meta-substitution pattern, as described in the de novo approach from 3-hydroxybenzaldehyde.

Modern synthetic methods are continuously being developed to achieve regioselective C-H functionalization of phenols, but these advanced strategies are often complex and may require specialized catalysts. oregonstate.eduresearchgate.net

Semi-Synthetic Derivatization from Related Precursors

Semi-synthetic approaches start from molecules that are structurally similar to the target compound and modify them through one or more reaction steps.

Chemical Reduction of Ketone Analogs

Once the precursor 3-(3-oxobutyl)phenol is obtained, the ketone can be selectively reduced to the secondary alcohol using a variety of reducing agents.

Table 2: Synthesis via Reduction of a Ketone Analog

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 (Proposed) | Friedel-Crafts Acylation (on protected phenol) | Anisole (B1667542), 3-oxobutanoyl chloride | Lewis Acid (e.g., AlCl₃) | 3-(3-oxobutyl)anisole |

| 2 (Proposed) | Demethylation | 3-(3-oxobutyl)anisole | BBr₃ or HBr | 3-(3-oxobutyl)phenol |

| 3 | Ketone Reduction | 3-(3-oxobutyl)phenol | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound |

This reduction is analogous to the biological and chemical reduction of raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], which yields the corresponding secondary alcohol.

Alkylation Reactions of Simple Phenols

The alkylation of phenols is a common method for creating C-C bonds. wikipedia.orgrsc.org However, directly alkylating phenol to produce this compound is synthetically challenging due to several factors:

Regioselectivity: As mentioned, the hydroxyl group directs electrophiles to the ortho and para positions. wikipedia.org

O- vs. C-Alkylation: The phenoxide ion, formed under basic conditions, is an ambident nucleophile and can undergo alkylation on either the oxygen (O-alkylation) to form an ether or the carbon (C-alkylation) of the ring. O-alkylation is often the kinetically favored product. wikipedia.org

Polyalkylation: It can be difficult to control the reaction to achieve mono-alkylation, often resulting in mixtures of mono-, di-, and tri-alkylated products. epo.org

While specialized catalysts and reaction conditions have been developed to improve the regioselectivity of phenol alkylation, achieving a high yield of a specific meta-substituted isomer like this compound through this direct approach remains difficult. rsc.orgepo.org

Structural Derivatization Strategies for Natural Phenols

Natural phenols represent a vast and diverse class of molecules that can serve as starting materials for semi-synthesis. nih.govrhhz.net General strategies for their derivatization could be conceptually applied to generate compounds like this compound. These strategies often focus on modifying existing functional groups or the aromatic skeleton. nih.govrhhz.netmdpi.com

For example, a natural phenol containing a propenyl side chain, such as eugenol (B1671780) (though it has the wrong substitution pattern), could undergo a series of reactions like hydration and oxidation/reduction to modify the side chain. mdpi.comresearchgate.net A more relevant hypothetical precursor would be a natural phenol with a meta-substituted side chain that could be chemically transformed into the 3-hydroxybutyl group. Such derivatizations often involve protection of the phenolic hydroxyl group, modification of the side chain, and subsequent deprotection. nih.gov

Advanced Catalytic Synthetic Methods

The synthesis of specifically substituted phenols such as this compound relies on advanced catalytic strategies that offer high efficiency, selectivity, and functional group tolerance. These modern methods often overcome the limitations of classical approaches, such as harsh reaction conditions and poor regioselectivity in electrophilic aromatic substitutions. nih.gov This section explores several cutting-edge catalytic techniques applicable to the construction of the target molecule and its derivatives.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Nickel-Based Catalysis)

Metal-catalyzed cross-coupling reactions are foundational in modern organic synthesis for constructing carbon-carbon bonds. The Suzuki-Miyaura reaction, typically catalyzed by palladium, and an increasing number of nickel-catalyzed transformations are particularly relevant for assembling the carbon skeleton of molecules like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.com For the synthesis of a 3-substituted phenol, this could involve coupling a boronic acid derivative with a phenol bearing a leaving group (e.g., a triflate) at the meta-position. This strategy has been systematically investigated for various halophenols and phenol boronic acids. acs.org While phenols themselves have low reactivity due to the poor leaving group nature of the hydroxyl group, they can be activated by conversion to more reactive electrophiles such as triflates, carbamates, or sulfamates. mdpi.com

Nickel-based catalysis offers a more cost-effective and sometimes uniquely reactive alternative to palladium. chemrxiv.org Nickel catalysts have proven effective in coupling a wide range of electrophiles, including less reactive ones like phenol derivatives (e.g., aryl ethers). mdpi.com These catalysts can be used for the alkylation of aldehydes with organoboranes or for coupling organozinc reagents with amide derivatives, showcasing their versatility in C-C bond formation. nih.govescholarship.org A plausible strategy for synthesizing a precursor to this compound could involve the nickel-catalyzed coupling of an aryl triflate derived from 3-bromophenol (B21344) with a suitable organometallic reagent containing the 3-hydroxybutyl chain.

| Reaction Type | Catalyst System | Electrophile | Nucleophile | Key Features |

| Suzuki-Miyaura | Pd/C | Iodophenols, Bromophenols | Phenol Boronic Acids | Effective with heterogeneous catalyst in water; microwave irradiation improves yields for bromophenols. acs.org |

| Suzuki-Miyaura | Pd(OAc)₂ with phosphine (B1218219) ligands | Aryl Chlorides | Phenylboronic acid | Capable of coupling sterically hindered substrates. nih.gov |

| Nickel-Catalyzed C-S Coupling | (Xantphos)Ni(o-tolyl)Cl | Aryl/Alkenyl Triflates | Alkyl Thiols | Mild, room-temperature reaction with broad functional group tolerance. chemrxiv.org |

| Nickel-Catalyzed Carbonylation | NiCl₂/dtbbpy | Aryl Iodides | Ethers (as alkyl source) | Activates C-O bonds in ethers to form functionalized alkyl iodides. nih.gov |

Ruthenium-Catalyzed Ring-Closing Olefin Metathesis for Phenol Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for carbon-carbon bond formation, particularly in the synthesis of cyclic compounds. uwindsor.ca An innovative extension of this methodology allows for the construction of aromatic rings, including phenol derivatives, from acyclic precursors. organic-chemistry.org This approach circumvents the regioselectivity issues often encountered with traditional electrophilic substitution on a pre-existing aromatic ring. organic-chemistry.org

The strategy involves the synthesis of a linear 1,4,7-trien-3-one or a similar polyunsaturated ketone. organic-chemistry.org This precursor is then subjected to a ruthenium catalyst, such as one of the Grubbs-type catalysts, which facilitates an intramolecular RCM reaction. The initial cyclization is often followed by an isomerization or aromatization step to yield the final phenol derivative. nih.gov This method is highly effective for producing phenols that are not easily accessible through conventional means. organic-chemistry.org The versatility of RCM allows for the synthesis of a wide array of substituted phenols by simply modifying the structure of the starting linear trienone. organic-chemistry.org

For the synthesis of this compound, a hypothetical acyclic precursor could be designed with the appropriate substituents that, upon RCM and subsequent aromatization, would yield the target phenolic structure with the hydroxybutyl side chain at the meta position.

| Catalyst | Precursor Type | Product | Yield | Reference |

| Grubbs' 2nd Gen. Catalyst | 1,4,7-Trien-3-ones | Substituted Phenols | Up to 98% | organic-chemistry.org |

| Grubbs' Catalyst | 4-Methylene-1,7-octadien-3-ones | Substituted Phenols | N/A | nih.gov |

Catalytic Asymmetric Dearomatization (CADA) of Phenols

Catalytic asymmetric dearomatization (CADA) is a sophisticated strategy for converting planar, aromatic compounds like phenols into complex, three-dimensional cyclic structures. nih.gov This transformation provides an efficient route to highly functionalized cyclohexadienones, which can serve as versatile intermediates in organic synthesis. wesleyan.edursc.org The primary challenge in CADA reactions is overcoming the inherent stability of the aromatic ring while controlling enantioselectivity. wesleyan.edu

Phenols are challenging substrates for intermolecular CADA reactions due to their strong aromaticity and the presence of multiple nucleophilic sites (the oxygen atom and the ortho/para carbon atoms). nih.gov Despite these challenges, methods using chiral catalysts, such as chiral phosphoric acids, have been developed to achieve divergent intermolecular dearomatization reactions of phenols with reagents like azoalkenes, yielding enantioenriched products. nih.govresearchgate.net

While CADA fundamentally removes aromaticity, it is a powerful tool for generating complex chiral building blocks. A CADA-derived cyclohexadienone could be further elaborated and subsequently rearomatized to install the desired substitution pattern of this compound, offering a pathway to enantiomerically pure analogues.

Oxidative Aromatization from Non-Aromatic Precursors (e.g., cyclohexanone)

The synthesis of phenols from non-aromatic precursors, particularly through the oxidative aromatization of cyclohexanone (B45756) derivatives, is an attractive and powerful alternative to the functionalization of arenes. researchgate.netresearchgate.net This approach allows for the introduction of substituents onto the six-membered ring using well-established ketone chemistry, thereby controlling the final substitution pattern on the resulting phenol. nih.gov The dehydrogenation of substituted cyclohexanones to phenols has received significant attention as it can bypass the ortho- and para-directing effects common in electrophilic aromatic substitutions. nih.govrsc.org

Various catalytic systems have been developed to promote this transformation. Palladium-catalyzed aerobic dehydrogenation has proven effective for converting a range of substituted cyclohexanones into phenols using molecular oxygen as the terminal oxidant. nih.gov Non-precious metal catalysts, such as those based on nickel or vanadium, are also being explored. future4200.comresearchgate.net More recently, biocatalytic methods employing enzymes like ene-reductases have demonstrated the ability to aromatize cyclohexanones under mild and clean conditions, using aerial oxygen to drive the reaction. chemistryviews.org

To synthesize this compound via this route, one would start with 3-(3-hydroxybutyl)cyclohexanone. This precursor would then undergo catalytic dehydrogenation to form the aromatic phenol ring.

| Catalyst System | Precursor | Oxidant | Key Features | Reference |

| Pd(TFA)₂ / DMSO | Substituted Cyclohexanones | O₂ (1 atm) | Effective for a number of substituted phenol derivatives. | nih.gov |

| Vanadium-based catalyst | 2-Cyclohexenones | O₂ | Transforms cyclohexenones into phenols. | future4200.com |

| Ni(0)/CeO₂ nanoparticles | Cyclohexanone derivatives | None (Acceptorless) | Non-precious metal catalyst for acceptorless dehydrogenation. | researchgate.net |

| Ene-reductase (TsER) | Substituted Cyclohexanones | O₂ (air) | Biocatalytic, clean, and mild approach. | chemistryviews.org |

Direct Csp²–H Oxidation of Arenes

Direct Csp²–H functionalization is a highly atom- and step-economical strategy for diversifying aromatic scaffolds. rsc.org Applying this logic, the direct oxidation of a Csp²–H bond on an arene to a C-O bond provides a streamlined route to phenols, avoiding the need for pre-functionalized substrates like aryl halides or boronic acids. researchgate.netnih.gov This approach is a key goal in modern synthesis, though it remains challenging due to the inertness of C-H bonds and the potential for over-oxidation of the phenol product. nih.gov

Various methods have been developed to achieve this transformation. One approach involves using phthaloyl peroxide, a reagent that can be prepared from commodity chemicals and mediates the hydroxylation of a diverse range of arenes with high functional group compatibility and without the need for precious metals. nih.gov This reaction is operationally straightforward and does not require the exclusion of air or water. nih.gov

This strategy could be applied to synthesize this compound by the direct oxidation of a C-H bond on 1-(3-hydroxybutyl)benzene. The primary challenge would be controlling the regioselectivity to favor hydroxylation at the meta position over the ortho or para positions.

Hydroxylation Catalysis (e.g., Fe-MOF with H₂O₂, Dioxygen)

Catalytic hydroxylation of arenes using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) represents a green and sustainable pathway to phenols. nih.gov Iron-based catalysts are of particular interest due to iron's abundance and low toxicity.

Iron-containing metal-organic frameworks (Fe-MOFs) have emerged as efficient heterogeneous catalysts for this transformation. scirp.org For example, the commercially available Fe-BTC has been shown to catalyze the hydroxylation of phenol to dihydroxybenzenes using 30% H₂O₂ in water under mild conditions. scirp.org Other Fe-based MOFs, such as MIL-100(Fe) and MIL-68(Fe), can act as photocatalysts for benzene (B151609) hydroxylation, coupling the photocatalysis of Fe-O clusters with a Fenton-like process to activate H₂O₂. acs.orgmdpi.com The reaction proceeds via the formation of hydroxyl radicals that attack the aromatic ring. scirp.org

A significant challenge in arene hydroxylation is controlling selectivity, as the phenol product is often more reactive towards oxidation than the starting arene. nih.gov However, systems using iron coordinated by bioinspired ligands have shown broad substrate scope and good yields, even with oxidation-sensitive functional groups. nih.gov The enzymatic hydroxylation of alkylbenzenes has also been studied, though it often favors side-chain hydroxylation over aromatic ring hydroxylation. rsc.org For a substrate like butylbenzene, metabolism typically occurs via side-chain hydroxylation. nih.gov A direct catalytic hydroxylation of n-butylbenzene to produce the corresponding phenol would require a catalyst capable of selectively targeting the aromatic ring C-H bonds.

| Catalyst System | Substrate | Oxidant | Key Products | Reference |

| Fe-BTC (MOF) | Phenol | H₂O₂ | Catechol, Hydroquinone (B1673460) | scirp.orgmdpi.com |

| MIL-100(Fe) (MOF) | Benzene | H₂O₂ (Visible light) | Phenol | acs.org |

| Fe coordinated by L-cystine ligand | Arenes | H₂O₂ | Phenols | nih.gov |

| Fe(ClO₄)₃ / NADH analogue | Benzene | O₂ | Phenol | nih.gov |

| Unspecific Peroxygenase (UPO) | Alkylbenzenes | H₂O₂ | Benzylic alcohols, Ring diols | rsc.org |

Conventional Synthetic Routes to Phenol Derivatives

The synthesis of phenols can be approached through a variety of well-established chemical transformations. These strategies often focus on the introduction or unmasking of a hydroxyl group on an aromatic ring.

Nucleophilic and Electrophilic Aromatic Substitutions

Nucleophilic and electrophilic aromatic substitution reactions are fundamental methods for the synthesis of phenol derivatives. nih.gov

Electrophilic Aromatic Substitution (EAS): The hydroxyl group of phenol is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. byjus.comlibretexts.org This high reactivity means that phenols readily undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, often without the need for a strong Lewis acid catalyst. byjus.comchemistrysteps.com For instance, the halogenation of phenol with bromine water proceeds rapidly to form a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve monosubstitution, less polar solvents and lower temperatures are required. mlsu.ac.in While direct electrophilic substitution is excellent for modifying existing phenols, it is not a direct route to phenol itself from benzene.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the replacement of a substituent on an aromatic ring, typically a halide, by a nucleophile like a hydroxide (B78521) ion. libretexts.org The reaction is generally difficult on unactivated aryl halides and requires harsh conditions, such as high temperature and pressure (e.g., the Dow process for converting chlorobenzene (B131634) to phenol). youtube.com However, the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group greatly facilitates the reaction via an addition-elimination mechanism, allowing it to proceed under much milder conditions. chemistrysteps.comlibretexts.org This mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Reaction Type | Key Features | Typical Reagents |

| Electrophilic Aromatic Substitution | -OH group is strongly activating and o,p-directing. byjus.com | Br₂, HNO₃, SO₃, Acyl/Alkyl Halides. chemistrysteps.com |

| Nucleophilic Aromatic Substitution | Requires activated aryl halides or harsh conditions. youtube.com | NaOH, KOH. youtube.com |

Ullmann Copper-Mediated Aromatic Nucleophilic Substitution Reactions

The Ullmann condensation or Ullmann-type reaction is a significant advancement in the synthesis of diaryl ethers and other phenol derivatives from aryl halides. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenol (to form a diaryl ether). organic-chemistry.orgnih.gov

Classic Ullmann conditions required stoichiometric amounts of copper and high reaction temperatures (often exceeding 160-200 °C), which limited its scope. nih.govnih.gov Modern protocols have greatly improved the reaction's utility by employing catalytic amounts of a copper(I) salt along with a ligand. nih.gov Ligands such as N,N-dimethylglycine, picolinic acid, and 8-hydroxyquinoline (B1678124) can promote the reaction at significantly lower temperatures (e.g., 90-110 °C) and improve yields and functional group tolerance. nih.govorganic-chemistry.org The reaction is typically performed in the presence of a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov

| Catalyst System | Substrates | Key Advantage |

| Cu(I) salt / Ligand (e.g., N,N-dimethylglycine) | Aryl Iodides/Bromides + Phenols | Milder reaction conditions (e.g., 90°C). organic-chemistry.org |

| Cu(I) salt / Ligand (e.g., picolinic acid) | Aryl Iodides/Bromides + Phenols | Effective for sterically hindered substrates. nih.gov |

| Copper Nanoparticles (CuO-NPs) | Aryl Halides + Phenols | Heterogeneous catalysis. mdpi.com |

Demethylation of Substituted Methoxy (B1213986) Phenols

The cleavage of aryl methyl ethers (anisoles) is a common and crucial step in many synthetic routes to phenols, as the methoxy group often serves as a protecting group for the more reactive hydroxyl functionality. rsc.org This transformation, known as demethylation, can be achieved using various reagents.

Common demethylating agents include strong protic acids like HBr or HI, and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or pyridinium (B92312) chloride. google.com Boron tribromide is particularly effective and widely used for its ability to cleave ethers under relatively mild conditions. The choice of reagent can sometimes allow for regioselective demethylation in molecules with multiple methoxy groups. google.com For instance, aluminum chloride has been used for the regioselective demethylation of the para-methoxy group in certain phenolic esters and diaryl ketones. google.com More recently, electrochemical methods and solid acid catalysts have been developed as greener alternatives to traditional, often harsh, reagents. acs.orgnih.gov

Fries Rearrangement and Bamberger Rearrangement

These two named reactions are classic methods for synthesizing specific types of substituted phenols.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (like AlCl₃, BF₃, or TiCl₄) or a Brønsted acid. organic-chemistry.orgwikipedia.orgmerckmillipore.com The acyl group from the ester migrates to the ortho or para position of the aromatic ring. wikipedia.org The product distribution (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. jk-sci.comchemistrylearner.com The reaction proceeds via the generation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring. organic-chemistry.orgwikipedia.org The Fries rearrangement is industrially important for synthesizing hydroxyarylketones, which are valuable intermediates for pharmaceuticals. wikipedia.orgchemistrylearner.com A photochemical version, the photo-Fries rearrangement, is also known but is less common in commercial applications due to lower yields. wikipedia.org

Bamberger Rearrangement: Named after Eugen Bamberger, this reaction converts N-phenylhydroxylamines into 4-aminophenols using a strong aqueous acid catalyst. wikipedia.orgscribd.com The starting N-phenylhydroxylamines are typically prepared by the reduction of nitrobenzenes. wikipedia.org The mechanism involves the O-protonation of the N-phenylhydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. wikipedia.orgthieme.com This reactive intermediate is then attacked by water to yield the final 4-aminophenol (B1666318) product. wikipedia.org

Hydrolysis of Phenolic Esters or Ethers

The generation of phenols through the hydrolysis of their corresponding esters or ethers is a fundamental deprotection strategy. libretexts.org

Phenolic Ester Hydrolysis: Phenolic esters can be readily cleaved back to the parent phenol and a carboxylic acid. jetir.org This hydrolysis is typically carried out under basic conditions (saponification) using reagents like sodium hydroxide or potassium hydroxide. organic-chemistry.org Acid-catalyzed hydrolysis is also possible but may be slower. mdpi.comnih.gov The stability of the ester bond and the conditions required for cleavage depend on the steric and electronic properties of the acyl and aryl groups. mdpi.com

Phenolic Ether Hydrolysis: The ether linkage in phenolic ethers is generally more stable and harder to cleave than an ester linkage. wikipedia.org This is because the aromatic ring's electron-withdrawing nature reduces the nucleophilicity of the ether oxygen. wikipedia.org Cleavage typically requires strong acidic conditions, such as concentrated hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. chemistrysteps.comactachemscand.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group (an SN2 mechanism for methyl or primary alkyl ethers). rsc.org

Reduction of Quinones

Quinones are oxidized derivatives of aromatic compounds and are characterized by a fully conjugated cyclic dione (B5365651) structure. libretexts.org The reduction of quinones is a reliable method for the synthesis of dihydroxybenzenes (hydroquinones). libretexts.orgjove.com This redox process is often reversible. researchgate.net

For example, p-benzoquinone can be reduced to hydroquinone (benzene-1,4-diol). libretexts.org A variety of reducing agents can accomplish this transformation, including mild reagents like sodium borohydride (NaBH₄) and stannous chloride (SnCl₂). libretexts.org The oxidation of phenols or hydroquinones can, in turn, produce quinones. libretexts.org This redox relationship is crucial in various biological systems, where ubiquinones (B1209410) (also known as coenzyme Q) act as electron carriers in cellular respiration. jove.comlibretexts.org

Spectroscopic and Chromatographic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(3-Hydroxybutyl)phenol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the benzene (B151609) ring are observed in the aromatic region. A study identifying the compound from Brucea antidysenterica reported signals at δH 7.14 (1H, dd), δH 6.98 (1H, d), δH 6.72 (1H, d), and δH 6.59 (1H). semanticscholar.org The aliphatic portion of the molecule is represented by a signal at δH 2.88 (2H, t), attributed to the methylene (B1212753) protons adjacent to the phenyl ring, and a signal at δH 3.49 (1H, t) for the methine proton connected to the secondary alcohol group. semanticscholar.org

The ¹³C NMR spectrum complements the proton data, showing a total of ten carbon signals, which is consistent with the molecular formula. semanticscholar.org Signals for the aromatic carbons are typically found in the range of δC 118 to 159. Specifically, for this compound isolated from natural sources, signals have been reported at δC 118.5, 118.8, 122.0, 132.0, 142.0, and 158.2. semanticscholar.org The carbons of the hydroxybutyl side chain resonate at higher field strengths.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.14 | dd | 1H | Aromatic CH |

| 6.98 | d | 1H | Aromatic CH |

| 6.72 | d | 1H | Aromatic CH |

| 6.59 | s | 1H | Aromatic CH |

| 3.49 | t | 1H | CH-OH |

| 2.88 | t | 2H | Ar-CH₂ |

Data sourced from a study on Brucea antidysenterica. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 158.2 | C-OH (Aromatic) |

| 142.0 | C-C (Aromatic) |

| 132.0 | CH (Aromatic) |

| 122.0 | CH (Aromatic) |

| 118.8 | CH (Aromatic) |

| 118.5 | CH (Aromatic) |

Data sourced from a study on Brucea antidysenterica. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of this compound has been established as C₁₀H₁₄O₂. semanticscholar.org This corresponds to a molecular weight of approximately 166.22 g/mol . nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using a negative ionization mode, the compound is detected as a deprotonated molecule [M-H]⁻. A study reported a quasi-molecular ion peak at an m/z (mass-to-charge ratio) of 166.56 for this ion. semanticscholar.org High-resolution mass spectrometry can provide a more precise mass, such as the precursor m/z of 165.0921 reported for the [M-H]⁻ ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis also confirms the molecular weight of 166. nih.gov The fragmentation pattern of phenols in mass spectrometry often involves characteristic losses. For phenols generally, the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO, 29 Da) from the molecular ion are common fragmentation pathways. libretexts.orgdocbrown.info For this compound, alpha-cleavage of the C-C bond adjacent to the alcohol's oxygen atom and dehydration (loss of H₂O) are also expected fragmentation events. libretexts.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion Mode | m/z | Identity |

|---|---|---|---|

| LC-MS | Negative | 166.56 | [M-H]⁻ |

| LC-MS (High Resolution) | Negative | 165.0921 | [M-H]⁻ |

| GC-MS | - | 166 | [M]⁺ |

Data compiled from multiple sources. semanticscholar.orgnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows distinctive absorption bands that confirm its structure. A broad absorption band observed at 3435 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl (alcohol and phenol) groups, with the broadening caused by hydrogen bonding. semanticscholar.orglibretexts.org A strong absorption at 2923 cm⁻¹ is attributed to the C-H stretching of the saturated carbons in the butyl side chain. semanticscholar.org Additionally, phenols typically exhibit strong absorptions for aromatic ring stretching vibrations between 1440 and 1600 cm⁻¹ and C-O stretching vibrations between 1140 and 1410 cm⁻¹. docbrown.info

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3435 | O-H Stretch (broad) | Phenol (B47542) & Alcohol |

| 2923 | C-H Stretch | Saturated (Alkyl) |

| ~1600-1440 | C=C Stretch | Aromatic Ring |

| ~1410-1140 | C-O Stretch | Phenol/Alcohol |

Data compiled from multiple sources. semanticscholar.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The phenolic portion of this compound acts as a chromophore. Phenol itself typically exhibits a maximum absorption (λmax) in the ultraviolet region at approximately 270-275 nm in a non-polar solvent like cyclohexane. docbrown.infophotochemcad.com This absorption is due to π → π* transitions within the benzene ring. The presence of the alkyl substituent is not expected to significantly shift this absorption maximum.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV or Diode-Array Detector (DAD), is a standard method for the analysis of phenolic compounds. nih.govtheseus.fi Reverse-phase HPLC, using a C18 column, is commonly employed for separating phenols from natural extracts. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The use of LC-MS in the identification of this compound inherently involves an initial HPLC separation step. semanticscholar.org

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds like this compound. In one study, the compound was identified in an ethanolic plant extract with a retention time of 5.825 minutes using a Thermo GC-Trace Ultra system. nih.gov GC methods are effective for identifying and quantifying individual phenolic compounds within a complex sample matrix. researchgate.netresearchgate.net For less volatile phenols, derivatization to a more volatile species, such as a trimethylsilyl (B98337) ether, can improve chromatographic performance. chromforum.org

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Monoxide |

| Methanol |

Mechanistic Insights into Chemical Reactivity and Pathways

Reaction Mechanisms in Organic Synthesis

The reactivity of the aromatic ring in 3-(3-Hydroxybutyl)phenol is heavily influenced by the hydroxyl group, which is a powerful activating, ortho-, para-directing group for electrophilic substitutions. Conversely, for nucleophilic substitutions, the ring is generally unreactive unless significantly activated by other means.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is generally challenging for phenols as the hydroxyl group is a poor leaving group, and the electron-rich nature of the benzene (B151609) ring repels nucleophiles. masterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Leaving Group Departure: The aromaticity is restored by the expulsion of the leaving group. libretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of this compound, the molecule lacks the necessary strong electron-withdrawing groups to facilitate a standard SNAr reaction. The hydroxyl and alkyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the aromatic ring of this compound under typical SNAr conditions is not a favorable pathway. Alternative mechanisms, such as the benzyne (B1209423) mechanism, can occur under forcing conditions (e.g., with very strong bases), but these are less common and often lead to mixtures of products. masterorganicchemistry.com

Carbon-carbon bond formation on the aromatic ring of phenolic compounds is a cornerstone of modern organic synthesis. These reactions typically require converting the phenolic hydroxyl group into a more reactive leaving group or employ oxidative conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, but it requires an aryl halide or triflate as a coupling partner, not a phenol (B47542) directly. mdpi.com To use this compound in such reactions, the hydroxyl group must first be activated, for example, by converting it to an aryl triflate, carbamate, or ester. The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl electrophile (e.g., the triflate derivative of this compound) to form a Pd(II) complex. mdpi.com

Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium complex.

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Oxidative Coupling: Phenols can be directly coupled through oxidative C-C bond formation, often catalyzed by transition metals like vanadium, iron, or copper. wikipedia.orgnih.gov These reactions proceed via the formation of a phenoxyl radical intermediate. nih.gov The mechanism can follow several pathways:

Radical-Radical Coupling: Two phenoxyl radicals combine directly. This is considered less likely than other pathways. wikipedia.org

Radical-Phenol Coupling: A phenoxyl radical adds to a neutral phenol molecule. This is a more commonly accepted mechanism for metal-free couplings. wikipedia.orgnih.gov

The regioselectivity (ortho-ortho, ortho-para, para-para) of the coupling is a significant challenge and depends on the catalyst, solvent, and the steric and electronic properties of the phenol. nih.govnih.gov For this compound, oxidative coupling would likely lead to a mixture of dimeric products linked at the positions ortho and para to the hydroxyl group.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, but related C-C couplings exist. The Chan-Lam coupling typically involves an oxidative process where a Cu(II) catalyst is proposed to be oxidized to a Cu(III) intermediate, from which reductive elimination occurs. The reaction can often be performed in air, with oxygen acting as the terminal oxidant. organic-chemistry.org

Catalytic processes involving phenols often exploit the compound's ability to be oxidized to a phenoxyl radical.

Radical Mechanisms: In the presence of a one-electron oxidant, such as certain metal catalysts (e.g., Fe(III), V(IV)) or enzymatic systems (e.g., horseradish peroxidase), phenols are oxidized to phenoxyl radicals. nih.govresearchgate.net

Initiation: Phenol + Oxidant → Phenoxyl Radical + Reduced Oxidant

Propagation/Coupling: These radicals are resonance-stabilized, with spin density at the oxygen atom and the ortho and para carbons. They can then undergo C-C or C-O coupling to form dimers or polymers. researchgate.net

Photocatalytic systems can also generate radicals. For instance, in the photocatalytic oxidation of benzene to phenol, hydroxyl radicals (•OH) are generated, which then attack the aromatic ring to form a hydroxycyclohexadienyl radical. This intermediate is then oxidized to phenol. mdpi.com A similar radical addition mechanism could occur with this compound, leading to further hydroxylation.

Non-Radical Mechanisms: Many catalytic reactions of phenols, while oxidative, are not thought to proceed through free radical intermediates. For instance, in a chromium-salen catalyzed phenol cross-coupling, kinetic and computational studies suggest that the reaction proceeds through a high-valent Cr(V) species. The selectivity is determined by the C-C bond-forming transition state rather than by pre-coordination. nih.gov

Similarly, rhodium-catalyzed oxidative Heck couplings of phenol carbamates with alkenes are proposed to proceed via a concerted metallation-deprotonation (CMD) mechanism for the initial C-H activation step, followed by alkene insertion and β-hydride elimination, avoiding discrete radical intermediates. rsc.org

The reaction of phenols with formaldehyde (B43269) to form hydroxymethylphenols is a classic example of electrophilic aromatic substitution and is fundamental to the production of phenolic resins. Computational chemistry has provided significant insight into the mechanism and selectivity of this reaction. usda.govresearchgate.net

The reaction occurs under both acidic and basic conditions, but the base-catalyzed mechanism is generally more relevant for forming resol-type resins. The reaction proceeds via the attack of the electron-rich phenoxide ion on the electrophilic formaldehyde. oup.com

Computational studies have analyzed the transition states for the attack at the ortho and para positions of phenol. usda.govresearchgate.net

Key Finding: Theoretical calculations consistently predict that the activation energy for the reaction at the para-position is lower than at the ortho-position. usda.govresearchgate.nettohoku.ac.jp This is in agreement with experimental data showing that formaldehyde reacts faster at the para-position. usda.govresearchgate.net

Solvent Effects: Simulating the reaction in water using a polarizable continuum model (PCM) is crucial for obtaining results that match experimental observations. tohoku.ac.jp

Intermediate: The reaction proceeds through a transition state leading to a hydroxymethylphenol product. mdpi.com

For this compound, the hydroxyl group strongly activates the ortho- (positions 2 and 4) and para- (position 6) positions. The 3-hydroxybutyl group at position 3 introduces some steric hindrance, particularly at position 4. Therefore, in a reaction with formaldehyde, electrophilic attack would be expected to occur predominantly at position 6 (para to the hydroxyl) and position 2 (ortho to the hydroxyl), with position 6 likely being the most reactive site due to a combination of electronic activation and lower steric hindrance compared to the other ortho position (position 4).

| Reaction Position | Relative Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| ortho-Addition | Higher Barrier | usda.govresearchgate.net |

| para-Addition | Lower Barrier | usda.govresearchgate.net |

Biotransformation Pathways

When introduced into a biological system, xenobiotics like this compound undergo metabolic transformations to facilitate their excretion. These processes are broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver. mdpi.comnih.gov

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For phenolic compounds, key Phase I pathways include hydroxylation and O-dealkylation.

Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring, a reaction often catalyzed by cytochrome P450 enzymes. Studies on phenol hydroxylation show that it proceeds via an electrophilic aromatic substitution mechanism. acs.org For this compound, further hydroxylation could occur at the available ortho and para positions of the ring. The isomer 4-(3-Hydroxybutyl)phenol (rhododendrol) is known to be hydroxylated by the enzyme tyrosinase to form a highly reactive catechol intermediate. smolecule.com

O-dealkylation: This pathway involves the removal of an alkyl group from an ether linkage. researchgate.net While this compound does not have an ether group, this pathway is relevant for methoxylated phenolic compounds, which are often metabolized to their corresponding catechols or phenols. nih.gov For example, the VirH2 protein from Agrobacterium tumefaciens is an O-demethylase that can act on a variety of phenolic compounds. nih.gov

Phase II Conjugation: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolite with an endogenous polar molecule, which dramatically increases water solubility and facilitates excretion. nih.govnih.gov

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to hydroxyl groups. nih.govresearchgate.net This process converts the phenolic compound into a more hydrophilic glucuronide conjugate. researchgate.net

Sulfation: The sulfotransferase (SULT) enzyme family catalyzes the transfer of a sulfonate group from a donor molecule to the phenolic hydroxyl group, forming a sulfate (B86663) conjugate. cas.cz This is another key detoxification pathway for phenols. nih.gov

Methylation: Catechol-O-methyltransferase (COMT) can methylate hydroxyl groups, particularly in catechol structures that may have been formed during Phase I metabolism. nih.gov

For this compound, both the phenolic hydroxyl and the secondary alcohol on the side chain are potential sites for Phase II conjugation. It is highly probable that the compound would be metabolized into various glucuronide and sulfate conjugates. mdpi.comcas.cz The extent and type of conjugation can vary between species and are influenced by the compound's physicochemical properties. mdpi.comnih.gov

| Phase | Pathway | Description | Key Enzymes |

|---|---|---|---|

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450, Tyrosinase acs.orgsmolecule.com |

| Phase I | O-dealkylation | Removal of an alkyl group from a phenolic ether. | Cytochrome P450, O-demethylases nih.gov |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. researchgate.netcas.cz | UDP-glucuronosyltransferases (UGTs) nih.gov |

| Phase II | Sulfation | Conjugation with a sulfonate group. cas.cz | Sulfotransferases (SULTs) cas.cz |

| Phase II | Methylation | Addition of a methyl group, typically to a catechol. | Catechol-O-methyltransferase (COMT) nih.gov |

Biological Activities and in Vitro Mechanistic Studies

Antioxidant and Free Radical Scavenging Properties

As a phenolic compound, 3-(3-Hydroxybutyl)phenol possesses a chemical structure conducive to antioxidant activity. The hydroxyl group attached to the aromatic ring enables it to act as a free radical scavenger, a property common to many phenols which allows them to prevent oxidative damage to cellular components. ontosight.ai However, the antioxidant profile of this compound is complex, exhibiting both protective and pro-oxidant characteristics depending on the biological context.

The interaction of this compound with cellular systems involves a significant modulation of reactive oxygen species (ROS). Studies have shown that its metabolism, particularly through the enzyme tyrosinase, can lead to the generation of ROS. frontiersin.orgresearchgate.net This process can induce oxidative stress within cells, which in turn impairs the normal proliferation of melanocytes through the activation of specific cellular stress pathways. frontiersin.orgmedchemexpress.com

Specifically, the tyrosinase-catalyzed oxidation of rhododendrol (B1680608) has been found to generate substantial amounts of hydroxyl radicals (•OH) and singlet oxygen (¹O₂). tandfonline.com The production of these highly reactive species is a key factor in the compound's biological effects. tandfonline.com This dual nature, where a compound can act as an antioxidant by scavenging radicals but also generate ROS as a product of its enzymatic metabolism, highlights the complexity of its mechanism. tandfonline.comnih.gov The generation of these cytotoxic ROS is considered a primary contributor to the melanocyte damage associated with the compound. frontiersin.org

Enzyme Inhibition Profiling

This compound has been extensively profiled for its ability to inhibit various enzymes, which underlies many of its observed biological activities.

The most well-documented enzymatic interaction of this compound is its potent inhibition of tyrosinase, a key copper-containing enzyme in the melanin (B1238610) synthesis pathway. frontiersin.orgresearchgate.netresearchgate.net The compound acts as a competitive inhibitor, vying with the enzyme's natural substrate, tyrosine. frontiersin.orgresearchgate.net While it effectively inhibits melanin production, it also serves as a good substrate for tyrosinase. researchgate.net

This enzymatic conversion is central to its cytotoxic effects on melanocytes. frontiersin.orgresearchgate.net Tyrosinase metabolizes rhododendrol into reactive metabolites, identified as RD-quinone and its cyclic derivatives. frontiersin.org These quinone species are highly toxic to melanocytes, inducing cellular damage through mechanisms like auto-oxidation and the formation of protein-binding radicals. frontiersin.org This tyrosinase-dependent cytotoxicity is abolished when tyrosinase activity is blocked, for instance by specific knockdown of the enzyme with siRNA, confirming the enzyme's critical role in mediating the toxic effects. researchgate.net The damage ultimately leads to the programmed cell death (apoptosis) of melanocytes. frontiersin.org

Research into the broader enzymatic inhibition profile of this compound has explored its effects on enzymes involved in metabolic and inflammatory pathways. While direct studies on the pure compound are limited, investigations into extracts from the Rhododendron genus, a natural source of rhododendrol, provide relevant insights.

Extracts from Rhododendron species have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. medchemexpress.comchemfaces.com For example, the ethyl acetate (B1210297) fraction of Rhododendron brachycarpum leaves showed strong α-glucosidase inhibitory activity. medchemexpress.com Similarly, studies on Rhododendron luteum extracts revealed considerable inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade. medchemexpress.com These findings suggest that compounds within this plant genus possess these inhibitory properties, though the specific contribution of this compound to this activity requires further elucidation.

Anti-inflammatory Effects

This compound has demonstrated direct anti-inflammatory properties in vitro. Studies have shown that it can suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophage cells. researchgate.nettandfonline.com This effect is a common characteristic of many phenolic compounds, which often exert their anti-inflammatory action by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. The ability to reduce NO production suggests that this compound may play a role in modulating inflammatory responses. researchgate.nettandfonline.com

Antimicrobial Properties

In addition to its effects on mammalian cells, this compound has been reported to possess antimicrobial properties. frontiersin.org Specific research has identified its activity against several bacterial strains. One study detailed the antibacterial effects of (-)-rhododendrol isolated from Taxus baccata, demonstrating its ability to inhibit the growth of both Gram-negative and Gram-positive bacteria. researchgate.net The compound was particularly effective against Salmonella typhimurium and Pseudomonas syringae. researchgate.net

The minimum inhibitory concentrations (MICs) required to inhibit bacterial growth were quantified, providing a measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Rhododendrol Against Various Bacteria

| Bacterial Species | MIC (μg/ml) | Reference |

|---|---|---|

| Salmonella typhimurium | 80 | researchgate.net |

| Pseudomonas syringae | 90 | researchgate.net |

| Bacillus sphaericus | 160 | researchgate.net |

Modulation of Cellular Pathways (e.g., GADD45 activation, glutathione (B108866) levels)

In vitro studies have revealed that this compound, also known as Rhododendrol, exerts its biological effects by modulating key cellular pathways, particularly those related to cellular stress and antioxidant defenses. The compound's interaction with these pathways is closely linked to its metabolism within specific cells, such as melanocytes.

GADD45 Activation: Research has demonstrated that this compound can impair the normal proliferation of melanocytes through a mechanism involving the activation of Growth Arrest and DNA Damage-inducible 45 (GADD45). wikipedia.orgresearchgate.net This activation is dependent on the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov The GADD45 family of proteins are crucial regulators of the cellular response to environmental stresses. They are involved in processes such as cell cycle control, DNA repair, and apoptosis. The activation of GADD45 by this compound is a key step in the pathway leading to its observed cytotoxic effects in specific cell types. wikipedia.org

Glutathione Levels: The effect of this compound on cellular glutathione (GSH) levels is complex and appears to be a critical determinant of cell fate. Studies have shown that treatment with the compound can initially lead to a reduction in cellular GSH levels. nih.gov However, this depletion can also trigger a compensatory cellular antioxidant response, which may subsequently increase GSH levels. nih.gov

The ultimate outcome for the cell—survival or death—appears to depend on a delicate balance: the size of the initial glutathione pool and the cell's capacity to mount an effective antioxidant response to replenish GSH. nih.gov This is supported by findings that experimentally increasing glutathione levels, for instance with the precursor N-acetyl-L-cysteine, can alleviate the compound's toxicity. researchgate.netnih.gov Conversely, depleting glutathione with agents like buthionine sulfoximine (B86345) enhances its cytotoxic effects. researchgate.net The metabolism of this compound can produce metabolites that deplete antioxidants like glutathione, further contributing to cellular stress. nih.gov

Cytotoxicity in Cellular Models (e.g., cancer cell lines in vitro)

The cytotoxic activity of this compound has been primarily investigated in in vitro cellular models, with a significant focus on melanocytic cells due to the compound's history as a skin-lightening agent. wikipedia.org Its toxicity is largely tyrosinase-dependent, meaning it is most pronounced in cells that contain this enzyme, such as melanoma cells. wikipedia.orgnih.gov

In these cells, tyrosinase metabolizes this compound into reactive metabolites, including quinones. nih.govnih.gov These metabolites can lead to the production of reactive oxygen species (ROS), induce endoplasmic reticulum (ER) stress, and ultimately trigger apoptotic cell death. nih.govnih.govniph.go.jp The induction of apoptosis has been confirmed by the detection of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. niph.go.jp

The cytotoxic potency of this compound, often expressed as the half-maximal inhibitory concentration (IC₅₀), has been determined in several studies. However, the reported values can vary significantly, which may be due to differences in the tyrosinase activity of the specific cell lines used in the experiments. nih.govresearchgate.net For example, in B16 melanoma cells, the cytotoxic concentration has been reported at 253 µM, while another study found an IC₅₀ value of 671 µM in B16F1 cells. nih.govteu.ac.jp In human melanocytes, the IC₅₀ has been observed to range from 0.17 mM to 0.8 mM. niph.go.jpresearchgate.net This variability underscores the critical role of cellular context, particularly tyrosinase activity, in determining the compound's cytotoxic potential. nih.gov

Table 1: In Vitro Cytotoxicity of this compound in Cellular Models

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| B16F1 | Mouse Melanoma | 671 | nih.gov |

| B16 | Mouse Melanoma | 253 | teu.ac.jp |

| Human Melanocytes | Normal Human Epidermal Melanocytes | 170 - 800 | niph.go.jpresearchgate.net |

Applications in Materials Science and Industrial Chemistry

Role as Building Blocks in Organic Synthesis

The utility of 3-(3-Hydroxybutyl)phenol in organic synthesis stems from its bifunctional nature, possessing two distinct reactive sites: the phenolic hydroxyl group and the secondary alcohol on the butyl chain. This duality allows for a range of chemical transformations, making it a valuable synthon for constructing more complex molecules.

The phenolic hydroxyl group imparts weak acidity and activates the aromatic ring for electrophilic substitution, directing incoming groups to the ortho and para positions (specifically, the 2, 4, and 6 positions). This reactivity is fundamental to many synthetic pathways. The secondary alcohol on the side chain can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification.

Key Potential Reactions:

O-Alkylation and O-Acylation: The phenolic -OH can be converted into ethers or esters, a common strategy to modify solubility or to protect the group during multi-step synthesis.

Electrophilic Aromatic Substitution: The activated benzene (B151609) ring can readily undergo reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation to introduce new functional groups.

Side-Chain Modification: The secondary alcohol can be oxidized to a ketone, forming 3-(3-oxobutyl)phenol, or esterified to introduce new functionalities.

This ability to selectively modify one functional group while leaving the other intact (often through the use of protecting groups) allows chemists to use this compound as a versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals.

Precursor for Advanced Polymeric Materials (e.g., Phenolic Resins)

Phenolic resins, the first commercially produced synthetic polymers, are created through the step-growth polymerization of a phenol (B47542) with an aldehyde, most commonly formaldehyde (B43269). nih.gov The bifunctional nature of this compound makes it a compelling, specialized monomer for creating novel phenolic resins with tailored properties.

In a traditional phenolic resin synthesis, the hydroxyl group of the phenol activates the ring for condensation with formaldehyde. orientjchem.org this compound could participate in this reaction to form a polymer backbone. The pendant hydroxybutyl group would not initially participate in the primary polymerization but would be incorporated into the resin structure. This pendant hydroxyl group could significantly influence the final properties of the material by:

Increasing Polarity and Hydrophilicity: The presence of additional -OH groups would make the resin more polar, potentially improving its adhesion to polar substrates and altering its solubility characteristics.

Providing Sites for Cross-Linking: The secondary alcohol can serve as a reactive site for secondary curing or cross-linking reactions, either through self-condensation at high temperatures or by reacting with other cross-linking agents. This could lead to a more densely cross-linked network, potentially enhancing the thermal stability and mechanical strength of the final material.

Enabling Post-Polymerization Modification: The available hydroxyl groups on the cured resin could be used to graft other molecules or polymer chains, creating functional materials with specialized surface properties.

The incorporation of this substituted phenol in place of or in addition to traditional phenol or cresol (B1669610) could thus be a strategy for developing advanced phenolic resins with improved toughness, flexibility, and functionality. nasa.govresearchgate.net

| Compound Name | Structure | Key Functional Groups | Role in Polymerization |

|---|---|---|---|

| Phenol | C₆H₅OH | 1 Phenolic Hydroxyl | Standard monomer for Novolac and Resol resins. Forms a rigid, brittle network. |

| Bisphenol A (BPA) | (CH₃)₂C(C₆H₄OH)₂ | 2 Phenolic Hydroxyls | Used in polycarbonates and epoxy resins. The two phenol units allow for linear chain extension. |

| This compound | HOC₆H₄(CH₂)₂CH(OH)CH₃ | 1 Phenolic Hydroxyl, 1 Secondary Alcohol | Potential monomer for functional phenolic resins. The secondary alcohol can act as a pendant group or a site for secondary cross-linking. |

Development of High-Performance Materials

The development of high-performance materials often relies on the precise molecular design of monomers and additives to achieve desired properties such as high thermal stability, chemical resistance, and specific mechanical characteristics. The structure of this compound suggests its potential utility as a component in such materials.

Antioxidant Properties: Phenolic compounds are well-known for their ability to act as radical scavengers. mdpi.com By incorporating this compound into a polymer matrix, either as a co-monomer or as an additive, its phenolic moiety could confer enhanced thermo-oxidative stability to the material, protecting it from degradation at high temperatures.

Internal Plasticization: The flexible butyl side chain can act as an internal plasticizer. When incorporated into a rigid polymer backbone like a polyester (B1180765) or a polyamide, this side chain can increase the free volume and disrupt chain packing, leading to a lower glass transition temperature (Tg) and increased material toughness and flexibility.

Functional Additive: Beyond phenolic resins, the two hydroxyl groups allow this compound to be chemically integrated into other polymer systems. For example, it could react into polyurethane or polyester chains, permanently tethering the antioxidant phenolic group within the material to prevent leaching, a common problem with simple antioxidant additives. This chemical integration leads to materials with long-lasting stability and performance.

The functionalization of polymers with phenolic groups is a recognized strategy for creating materials with enhanced performance, and this compound represents a pre-functionalized building block for achieving this goal. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility (conformation) of 3-(3-Hydroxybutyl)phenol are fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometric structures.

Detailed conformational analysis involves optimizing the molecule's geometry to find the lowest energy states. Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to calculate structural parameters. dergipark.org.trijaemr.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For phenolic compounds, key parameters include the O-H, C-O, and aromatic C-C bond lengths, as well as the angles within the benzene (B151609) ring and the flexible butyl side chain. ijaemr.comunibo.it The analysis identifies the global minimum energy conformation and other low-energy conformers that may exist in equilibrium.

Table 1: Representative Calculated Structural Parameters for Phenolic Compounds This table presents typical data obtained from DFT calculations for phenolic structures, illustrating the kind of information generated in a conformational analysis.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| r(C-O) | Length of the bond between the ring carbon and the hydroxyl oxygen | ~ 1.37 Å |

| r(O-H) | Length of the hydroxyl group's oxygen-hydrogen bond | ~ 0.96 Å |

| r(C-C) aromatic | Average length of the carbon-carbon bonds within the phenyl ring | ~ 1.39 Å |

| r(C-C) alkyl | Length of the carbon-carbon single bonds in the butyl side chain | ~ 1.54 Å |

| Bond Angles | ||